molecular formula C16H16N2 B1267795 2-Benzyl-5,6-dimethyl-1h-benzimidazole CAS No. 58506-60-8

2-Benzyl-5,6-dimethyl-1h-benzimidazole

Cat. No.: B1267795
CAS No.: 58506-60-8
M. Wt: 236.31 g/mol
InChI Key: OMNBEKIHRZTXSS-UHFFFAOYSA-N
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Description

2-Benzyl-5,6-dimethyl-1h-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5,6-dimethyl-1h-benzimidazole typically involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The presence of methyl groups at the 5 and 6 positions can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These methods often include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5,6-dimethyl-1h-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the benzyl or methyl positions.

Scientific Research Applications

2-Benzyl-5,6-dimethyl-1h-benzimidazole has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable candidate for drug development.

    Medicine: It has potential therapeutic applications in treating infections and diseases due to its biological activity.

    Industry: The compound can be used in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 2-Benzyl-5,6-dimethyl-1h-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    5,6-Dimethylbenzimidazole: A precursor to vitamin B12 with similar structural features.

    1-Benzyl-5,6-dimethyl-1h-benzimidazole: A closely related compound with a benzyl group at the nitrogen position.

    2-Methylbenzimidazole: A simpler analog with a single methyl group.

Uniqueness: 2-Benzyl-5,6-dimethyl-1h-benzimidazole is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and biological activities

Biological Activity

Overview

2-Benzyl-5,6-dimethyl-1H-benzimidazole (BDMBI) is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. This heterocyclic aromatic compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

BDMBI is synthesized through the condensation of o-phenylenediamine with benzaldehyde under acidic conditions, forming a benzimidazole ring structure. The presence of methyl groups at the 5 and 6 positions enhances its biological activity. The compound's molecular formula is C15H16N2, and it has a molecular weight of 236.31 g/mol.

Antimicrobial Activity

BDMBI exhibits significant antimicrobial properties against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Minimum Inhibitory Concentration (MIC) values for BDMBI against selected strains are summarized in Table 1.
PathogenMIC (μg/mL)
Staphylococcus aureus4
Streptococcus faecalis8
Candida albicans64
Aspergillus niger64

Research indicates that BDMBI inhibits microbial growth by disrupting essential metabolic pathways, potentially by binding to specific enzymes or receptors involved in microbial proliferation .

Anticancer Activity

BDMBI has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including MDA-MB-231 (breast cancer) cells.

  • In vitro studies reported antiproliferative activity with an IC50 value indicating significant inhibition at low concentrations .

The mechanism of action for BDMBI involves interaction with various molecular targets. It can modulate the activity of enzymes and receptors, leading to:

  • Inhibition of cell growth : By interfering with signaling pathways associated with cell proliferation.
  • Antimicrobial effects : By disrupting metabolic processes in bacteria and fungi.

Molecular docking studies suggest that BDMBI binds effectively to active sites of target proteins, enhancing its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

Research into the SAR of BDMBI derivatives has revealed that modifications at different positions on the benzimidazole ring can significantly influence biological activity. For instance:

  • Compounds with additional substituents at the 2, 5, or 6 positions often exhibit enhanced potency against microbial and cancerous cells.
  • The presence of electron-withdrawing groups has been shown to improve anticancer efficacy compared to electron-donating groups .

Case Studies

Several studies highlight the biological efficacy of BDMBI:

  • Antiproliferative Studies : A study showed that BDMBI derivatives displayed potent antiproliferative activity against various cancer cell lines, suggesting their potential use in cancer therapy .
  • Antimicrobial Efficacy : In comparative studies, BDMBI demonstrated superior antimicrobial activity compared to traditional antibiotics against resistant strains of bacteria, indicating its potential role in addressing antibiotic resistance .

Properties

IUPAC Name

2-benzyl-5,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-11-8-14-15(9-12(11)2)18-16(17-14)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNBEKIHRZTXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303866
Record name 2-benzyl-5,6-dimethyl-1h-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58506-60-8
Record name 5,6-Dimethyl-2-(phenylmethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58506-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 163083
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058506608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163083
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163083
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzyl-5,6-dimethyl-1h-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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